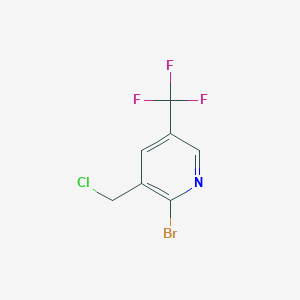

2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-6-4(2-9)1-5(3-13-6)7(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWHXBPXNSLVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Sourcing & Technical Guide: 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine

The following technical guide details the sourcing, synthesis, and application of 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine , a high-value heterocyclic building block.

Executive Summary

2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is a specialized trifluoromethylpyridine scaffold used in the synthesis of advanced agrochemicals (e.g., pyridyl-methyl benzamides) and pharmaceutical candidates targeting GPCRs and kinases.

Its structural value lies in its orthogonal reactivity :

-

C3-Chloromethyl (-CH₂Cl): A highly reactive electrophile for Sₙ2 alkylation (introducing the pyridyl-methyl motif).

-

C2-Bromo (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build biaryl cores.

-

C5-Trifluoromethyl (-CF₃): Modulates lipophilicity (LogP) and metabolic stability, critical for bioavailability.

Availability Status: This compound is rarely available as a bulk "off-the-shelf" commodity due to the instability of the benzylic chloride moiety (hydrolysis/polymerization). Strategic sourcing requires procuring the stable methyl precursor and performing a late-stage functionalization.

Part 1: Strategic Sourcing in the USA

Unlike common reagents, this specific substitution pattern requires a "Make vs. Buy" decision based on the precursor availability.

The "Golden" Precursor

The most efficient sourcing strategy is to purchase the stable methyl analog and convert it.

-

Target Precursor: 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine [1][2]

-

Purity Requirements: >95% (GC/HPLC) to avoid difficult purification of the final labile chloride.

Supplier Landscape (USA & Global Logistics)

While direct US stock is limited, several vendors specialize in this specific pyridine subclass.

| Supplier Type | Vendor Name | Role | Catalog / SKU Notes |

| Catalog Aggregator | BLD Pharm | Primary Source | SKU: BD00772242 (Methyl Precursor). Ships from US/CN hubs. |

| Specialty Fluorine | Combi-Blocks | Precursor Source | Check for 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine .[1] |

| Custom Synthesis | Wuxi AppTec (US) | Bulk Scale-up | Ideal for >1kg orders requiring the final chloromethyl product. |

| Niche Vendor | CalPacLab | Small Scale | Lists CAS 1211520-05-6 (Check lead time). |

⚠️ Critical Distinction: Do not confuse with 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS 75806-84-7), which has a chlorine atom directly on the ring. This is a common, cheaper impurity that cannot perform the alkylation chemistry required.

Sourcing Decision Tree

Figure 1: Decision logic for sourcing the unstable chloromethyl intermediate versus the stable methyl precursor.

Part 2: Technical Profile & Synthesis Protocols

Chemical Profile

-

IUPAC Name: 2-Bromo-3-(chloromethyl)-5-(trifluoromethyl)pyridine

-

Molecular Formula: C₇H₄BrClF₃N

-

Molecular Weight: 274.47 g/mol

-

Physical State: Low-melting solid or oil (tends to crystallize upon cooling).

-

Stability: Moisture Sensitive. The benzylic chloride hydrolyzes to the alcohol (CH₂OH) if exposed to ambient humidity. Store under Argon at -20°C.

Synthesis Protocol (Self-Validating System)

Since the direct supply is unreliable, the following protocol describes the conversion of the methyl precursor (CAS 1211520-05-6) to the target.

Route A: Radical Bromination (Wohl-Ziegler) & Chloride Exchange

Rationale: Direct chlorination with NCS is often sluggish. Bromination with NBS is faster, followed by Finkelstein-like exchange if the chloride is strictly required (though the bromide is often a better leaving group).

Step 1: Radical Bromination

-

Reagents: 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine (1.0 eq), NBS (N-Bromosuccinimide, 1.1 eq), AIBN (catalytic) or Benzoyl Peroxide.

-

Solvent: CCl₄ (classic) or Trifluorotoluene (Green alternative, higher boiling point).

-

Procedure:

-

Dissolve precursor in solvent (0.2 M).

-

Add NBS and radical initiator.

-

Reflux (80-100°C) under N₂ with irradiation (visible light or UV) to accelerate initiation.

-

Monitor: TLC/LCMS. Look for the disappearance of the methyl peak and appearance of the mono-bromide. Note: Stop before di-bromination occurs.

-

-

Workup: Filter off succinimide. Concentrate filtrate.

-

Product: 2-Bromo-3-(bromomethyl)-5-(trifluoromethyl)pyridine .

-

Note: This intermediate is usually sufficient for alkylation reactions and is more reactive than the chloromethyl analog.

-

Step 2: Conversion to Chloromethyl (If specifically required)

-

Reagents: Crude Bromomethyl intermediate, LiCl (excess).

-

Solvent: DMF or Acetone.

-

Procedure: Stir at RT for 4-6 hours.

-

Result: Quantitative conversion to 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine .

Reaction Pathway Diagram

Figure 2: Synthetic workflow from the commercial methyl precursor to the target and downstream application.

Part 3: Handling & Safety Data[4][5]

Hazard Class: Corrosive / Lachrymator.

-

Benzylic Halides: The chloromethyl/bromomethyl group is a potent alkylating agent. It is lachrymatory (tear gas effect) and vesicant (blistering agent).

-

Handling:

-

Engineering Controls: Handle only in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

-

Decontamination: Quench spills with dilute ammonia or 10% NaOH solution to hydrolyze the alkyl halide.

-

References

-

BLD Pharm. Product: 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine (CAS 1211520-05-6).[2][3] Retrieved from

-

ChemicalBook. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS 75806-84-7) - Distinction Note. Retrieved from

-

Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. Retrieved from

-

MDPI. Facile Synthesis of Bromine-Substituted (Chloromethyl)Pyridine Precursors. (General methodology for methyl-to-chloromethyl conversion). Retrieved from

Sources

Technical Guide: Solubility & Handling of 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine in Dichloromethane (DCM)

Here is the in-depth technical guide for 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine in Dichloromethane (DCM).

Executive Summary

2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is a highly functionalized pyridine intermediate, primarily utilized as an electrophilic building block in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural motif combines a reactive alkylating arm (3-chloromethyl) with a deactivated pyridine core (2-bromo, 5-trifluoromethyl).

Dichloromethane (DCM) is the industry-standard solvent for the handling, reaction, and purification of this compound due to its high solubilizing power for lipophilic halo-heterocycles and its aprotic nature. However, the presence of the reactive chloromethyl group and the pyridine nitrogen requires specific handling protocols to prevent hydrolysis or slow quaternization.

This guide details the solubility profile, provides a self-validating protocol for solubility determination, and outlines critical stability considerations.

Physicochemical Profile & Solubility Thermodynamics[1]

Structural Analysis

The molecule is characterized by three distinct functional groups that dictate its interaction with solvents:

-

Pyridine Core: Generally polar, but significantly modulated by substituents.

-

Electron-Withdrawing Groups (EWGs): The 2-Bromo and 5-Trifluoromethyl groups strongly withdraw electron density from the ring, rendering the nitrogen atom less basic and the overall molecule significantly more lipophilic (hydrophobic) than unsubstituted pyridine.

-

3-Chloromethyl Moiety: A benzylic-like halide that provides a site for nucleophilic attack but also contributes to the molecule's organic character.

Solubility in DCM

Based on the principle of similia similibus solvuntur ("like dissolves like") and structural analogies to commercially available standards (e.g., 2-Bromo-5-(trifluoromethyl)pyridine), 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is predicted to be freely soluble in DCM. [1]

-

Estimated Solubility: >100 mg/mL at 20°C.

-

Thermodynamic Driver: The high lipophilicity (LogP estimated > 3.0) aligns with the moderate polarity and organic nature of DCM (polarity index 3.1). The lack of hydrogen bond donors in the solute prevents strong crystal lattice forces that DCM cannot overcome.

| Property | Value / Characteristic | Relevance to DCM Solubility |

| Molecular Weight | ~274.47 g/mol | Moderate MW favors dissolution. |

| Polarity | Low to Moderate | Matches DCM's dipole moment (1.60 D). |

| H-Bond Donors | 0 | High solubility (no strong lattice energy). |

| Reactivity | Alkylating Agent | Requires dry, acid-free DCM. |

Experimental Protocol: Self-Validating Solubility Determination

Since exact quantitative solubility data for this specific intermediate is rarely published in open literature, researchers must verify solubility in-house. The following protocol is a self-validating system designed to determine the saturation point while preserving sample integrity.

Materials

-

Solute: 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine (Solid/Oil).[1]

-

Solvent: Anhydrous Dichloromethane (DCM), stabilized with amylene (avoid methanol stabilizer to prevent nucleophilic attack).

-

Equipment: 1.5 mL HPLC vial, calibrated micropipette, analytical balance.

Step-by-Step Workflow

Figure 1: Iterative Gravimetric Solubility Determination Workflow.

Procedure:

-

Initial Charge: Place 50 mg of the compound into a tared vial.

-

Incremental Addition: Add 100 µL of anhydrous DCM.

-

Agitation: Vortex for 30 seconds. If the compound is an oil, ensure complete miscibility.

-

Observation:

-

Clear: Solubility is >500 mg/mL. Stop.

-

Cloudy/Solid: Add DCM in 100 µL increments until clear.

-

-

Calculation:

.

Stability & Reactivity in DCM

While DCM is the preferred solvent, two critical degradation pathways must be managed: Hydrolysis and N-Alkylation (Quaternization) .

Hydrolysis Risk (The "Wet DCM" Factor)

The 3-chloromethyl group is a benzylic-like halide. In the presence of water, it can undergo

-

Mitigation: Use Anhydrous DCM stored over molecular sieves (3Å or 4Å).

-

Indicator: The formation of a white precipitate (pyridine hydrochloride salts) or acidic fumes indicates hydrolysis.

Quaternization Risk (The "Self-Reaction" Factor)

Pyridines can react with alkyl halides (including DCM itself over long periods) to form pyridinium salts.

-

Mechanism: The pyridine nitrogen acts as a nucleophile.

-

Expert Insight: For this specific compound, the risk is Low . The electron-withdrawing effects of the 2-Bromo and 5-Trifluoromethyl groups significantly reduce the nucleophilicity of the nitrogen, making it unlikely to react with DCM or dimerize with its own chloromethyl group under standard storage conditions.

-

Reference: Research on pyridine-DCM reactivity shows that electron-deficient pyridines (like 2,6-substituted or EWG-substituted) are stable in DCM for months, whereas electron-rich pyridines (like DMAP) react within days [1].

Figure 2: Stability logic showing high hydrolysis risk vs. low quaternization risk due to electronic deactivation.

Operational Applications

Synthesis & Extraction

DCM is the optimal solvent for introducing the chloromethyl group via radical halogenation (e.g., using NBS/benzoyl peroxide on the 3-methyl precursor).

-

Protocol: The reaction mixture is typically cooled, filtered to remove succinimide (which is insoluble in DCM), and the filtrate is concentrated.

-

Purification: The compound can be purified via silica gel chromatography using a DCM/Hexane gradient.

Safety: Alkylating Agent Warning

The 3-chloromethyl functionality classifies this compound as a potential alkylating agent (genotoxic impurity).

-

PPE: Double nitrile gloves are required when handling DCM solutions of this compound, as DCM permeates standard gloves rapidly, carrying the alkylating agent with it.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic amine to quench the alkyl halide before disposal.

References

-

Rudine, A. B., et al. (2010).[2] "Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions." The Journal of Organic Chemistry, 75(12), 4292–4295.

-

BenchChem. (2025).[3] "Technical Guide: Physical Properties of 2,5-Dibromo-3-(trifluoromethyl)pyridine." (Used for structural analogy of halogenated pyridine solubility).

-

ChemicalBook. (2025). "2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Properties and Synthesis." (Context for halogenated pyridine handling).

Sources

Methodological & Application

Application Note: Selective Synthesis of 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine via Free-Radical Chlorination of the 3-Methyl Precursor

Abstract

This application note provides a comprehensive technical guide for the synthesis of 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine, a key heterocyclic building block in the development of novel agrochemical and pharmaceutical agents. The protocol details a selective and efficient free-radical chlorination of the benzylic-like methyl group of 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine. We will explore the mechanistic rationale for reagent selection, provide a detailed, step-by-step experimental procedure, and outline critical safety and handling considerations. The methodology is designed to be robust and reproducible for researchers in organic synthesis and drug discovery.

Introduction and Scientific Rationale

The trifluoromethylpyridine scaffold is a privileged motif in modern chemistry, imparting unique properties such as enhanced metabolic stability and binding affinity to bioactive molecules.[1] The target compound, 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine, serves as a versatile intermediate, featuring multiple reactive sites for further chemical elaboration. The bromo-substituent is ideal for cross-coupling reactions, while the chloromethyl group allows for nucleophilic substitution to introduce a wide variety of functional groups.

The conversion of the 3-methyl precursor to the desired 3-chloromethyl product is most effectively achieved through a free-radical halogenation pathway. This approach is selective for the benzylic-like C-H bonds of the methyl group over the C-H bonds of the pyridine ring. While direct chlorination with chlorine gas is possible, it presents significant handling hazards and can lead to over-chlorination and undesired side reactions.

For this synthesis, N-Chlorosuccinimide (NCS) is selected as the optimal chlorinating agent. NCS is a crystalline, easy-to-handle solid that serves as an excellent source of chlorine radicals under the right conditions.[2][3][4] Its use mitigates the risks associated with gaseous chlorine and provides a high degree of control over the reaction. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to generate radicals that propagate the chain reaction.

Reaction Mechanism: Free-Radical Chain Chlorination

The chlorination of the methyl group proceeds via a classic free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[3][5][6]

-

Initiation: The reaction begins with the thermal decomposition of a radical initiator (e.g., AIBN) to produce two radicals and a molecule of nitrogen gas. This radical then abstracts a chlorine atom from NCS to generate the key chlorine radical (Cl•).

-

Propagation: This is a two-step cyclic process. First, a chlorine radical abstracts a hydrogen atom from the methyl group of the pyridine substrate, forming a resonance-stabilized benzylic-like radical and hydrogen chloride. Second, this pyridine radical reacts with another molecule of NCS to yield the desired product, 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine, and a succinimidyl radical, which continues the chain.

-

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the coupling of two chlorine radicals or a chlorine radical with the pyridine radical.[6]

The selectivity for the methyl group is governed by the relative stability of the radical intermediate. The benzylic-like radical formed by hydrogen abstraction from the methyl group is significantly more stable than any radical that would be formed by abstraction from the aromatic ring, ensuring high regioselectivity.[7]

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis relies on the strict exclusion of moisture and the careful control of reaction temperature to ensure steady radical initiation without promoting unwanted side reactions.

3.1. Materials and Reagents

| Compound | Molecular Weight ( g/mol ) | Molar Eq. | Amount (Example Scale) | Notes |

| 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine | 240.03 | 1.0 | 2.40 g (10.0 mmol) | Starting material. Ensure purity >98%. |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.1 | 1.47 g (11.0 mmol) | Recrystallize from acetic acid if purity is questionable.[3] Handle as a corrosive solid. |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 | 82 mg (0.5 mmol) | Handle with care; potent poison and decomposes upon heating. |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | 50 mL | Anhydrous, inert solvent. Benzene or acetonitrile can be used as alternatives. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | ~50 mL | For aqueous work-up. |

| Saturated Sodium Chloride (NaCl) Solution (Brine) | - | - | ~30 mL | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | ~5 g | Drying agent. |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine (2.40 g, 10.0 mmol).

-

Reagent Addition: Add anhydrous carbon tetrachloride (50 mL) to dissolve the starting material. Follow this with the addition of N-Chlorosuccinimide (1.47 g, 11.0 mmol) and AIBN (82 mg, 0.5 mmol).

-

Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes to remove oxygen, which can inhibit radical reactions. Maintain a gentle positive pressure of nitrogen throughout the reaction.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 80-85 °C. The solvent should begin to reflux gently. The reaction is typically accompanied by the formation of a white precipitate (succinimide).

-

Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour. The reaction is generally complete within 3-5 hours, indicated by the consumption of the starting material.

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, cool the flask to room temperature.

-

Filter the reaction mixture to remove the precipitated succinimide, washing the solid with a small amount of CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to remove any acidic byproducts, followed by brine (1 x 30 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to isolate the pure product.

-

Characterization: The final product, 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine, should be a colorless to light yellow oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 75-85%.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from reaction setup to the final, purified product.

Caption: Workflow for the synthesis of 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine.

Safety and Handling Precautions

-

General: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

N-Chlorosuccinimide (NCS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.[4]

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use with extreme caution and ensure proper containment and disposal procedures are followed. Consider safer alternatives like benzene or acetonitrile if possible, though CCl₄ is classic for these reactions.

-

Azobisisobutyronitrile (AIBN): Toxic. Decomposes upon heating to release toxic fumes and nitrogen gas, which can cause pressure buildup in a closed system. Never heat AIBN in a sealed container.

-

Work-up: The aqueous washes are necessary to neutralize any residual acids. Handle all waste streams according to institutional and local environmental regulations.

References

- Vertex AI Search, based on ChemicalBook data. (2025). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine.

- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

-

PrepChem.com. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

Google Patents. (n.d.). EP 0110690 A1 - Preparation of \trifluoromethyl\pyridines. Retrieved from [Link]

- Neda, I., et al. (n.d.). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie.

- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

-

Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]

-

Fujikawa, K., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 85-93. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Retrieved from [Link]

-

Eureka | Patsnap. (2018). Trifluoromethylation process for bromo-pyridine and derivatives thereof. Retrieved from [Link]

- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

-

Google Patents. (n.d.). United States Patent - (12). Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

-

International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. Retrieved from [Link]

-

YouTube. (2020). 10.2 The Free Radical Halogenation Mechanism. Retrieved from [Link]

-

Quick Company. (n.d.). One Pot Process For Preparation Of Chlorinated Trifluoromethyl Pyridines. Retrieved from [Link]

-

YouTube. (2020). 10.1 Free Radical Halogenation. Retrieved from [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Protocol for the Regioselective Chlorination of 2-bromo-3-methyl-5-(trifluoromethyl)pyridine

An Application Note for Drug Development Professionals

Abstract

Chlorinated pyridine scaffolds are integral components in a vast array of pharmaceuticals and agrochemicals, prized for their ability to modulate physicochemical properties and biological activity.[1][2] This application note provides a comprehensive, field-tested protocol for the regioselective chlorination of 2-bromo-3-methyl-5-(trifluoromethyl)pyridine, a highly functionalized and electron-deficient heterocyclic building block. The protocol leverages N-Chlorosuccinimide (NCS) in a strong acidic medium to achieve efficient electrophilic aromatic substitution. We delve into the underlying chemical principles, provide a detailed step-by-step methodology, and discuss reaction mechanisms, safety protocols, and characterization of the target compound, 2-bromo-4-chloro-3-methyl-5-(trifluoromethyl)pyridine. This guide is designed for researchers in medicinal chemistry and process development seeking a reliable and scalable method for the synthesis of complex chlorinated pyridines.

Chemical Principles and Rationale

Reactivity of the Pyridine Ring

The pyridine ring is isoelectronic with benzene but exhibits significantly different reactivity. The presence of the electronegative nitrogen atom has two primary consequences: it reduces the electron density of the aromatic system and provides a basic site for protonation or coordination with Lewis acids.[3] Both effects render the pyridine ring substantially less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene, with reactivity often likened to that of nitrobenzene.[3]

Analysis of the Starting Material: Regiochemical Considerations

The substrate, 2-bromo-3-methyl-5-(trifluoromethyl)pyridine, presents a challenging case for selective substitution due to its complex substitution pattern on an already deactivated ring.

-

Deactivating Groups: The 2-bromo and 5-trifluoromethyl groups are strongly electron-withdrawing, significantly reducing the ring's nucleophilicity.

-

Activating Group: The 3-methyl group is weakly electron-donating via hyperconjugation.

-

Directing Effects: The outcome of the chlorination is governed by the cumulative directing effects of the substituents on the two available positions, C4 and C6.

-

The 2-bromo group is an ortho, para-director, favoring substitution at C4 and C6.

-

The 3-methyl group is also an ortho, para-director, strongly activating the C4 and C6 positions.

-

The 5-trifluoromethyl group is a meta-director and does not significantly influence the choice between C4 and C6.

-

Considering these factors, both the C4 and C6 positions are electronically favored. However, the C4 position is sterically flanked by the relatively small methyl group and the trifluoromethyl group. The C6 position is adjacent to the nitrogen atom and the bulky bromo group. Therefore, electrophilic attack is predicted to occur preferentially at the C4 position , which is electronically activated and sterically more accessible.

Choice of Reagent and Conditions

Given the substrate's low reactivity, a potent electrophilic chlorinating system is required.

-

N-Chlorosuccinimide (NCS): NCS is selected over hazardous alternatives like chlorine gas. It is a stable, crystalline solid that serves as a reliable source for an electrophilic chlorine atom ("Cl+").[4][5][6] Its handling and safety profile are well-documented and manageable in a standard laboratory setting.[7][8][9]

-

Acid Catalysis: To overcome the high deactivation of the ring, the reaction is conducted in a strong acid, such as fuming sulfuric acid (oleum). The acidic medium protonates the pyridine nitrogen, further deactivating the ring, but it also potently activates the NCS, generating a highly electrophilic chlorine species capable of reacting with severely deactivated aromatic systems.[10]

Safety and Handling

This protocol involves hazardous materials requiring strict safety protocols. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[8][9]

-

N-Chlorosuccinimide (CAS: 128-09-6): Harmful if swallowed and causes skin and eye irritation.[7][11] It is an oxidizing agent; avoid contact with reducing agents and combustible materials.[9]

-

Fuming Sulfuric Acid (Oleum) (CAS: 8014-95-7): Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.

-

Dichloromethane (CAS: 75-09-2): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Refer to the Material Safety Data Sheets (MSDS) for all reagents before beginning the experiment.[7][8][11][12] An emergency shower and eyewash station must be accessible.

Experimental Protocol

This protocol details the chlorination on a 10 mmol scale.

Materials and Equipment

| Reagent/Material | Grade | CAS No. | Supplier |

| 2-bromo-3-methyl-5-(trifluoromethyl)pyridine | ≥97% | 71701-92-3 | N/A |

| N-Chlorosuccinimide (NCS) | ≥98% | 128-09-6 | Major Supplier |

| Fuming Sulfuric Acid (20% SO₃) | Reagent | 8014-95-7 | Major Supplier |

| Dichloromethane (DCM) | ACS | 75-09-2 | Major Supplier |

| Saturated Sodium Bicarbonate (aq.) | Lab | N/A | In-house |

| Anhydrous Sodium Sulfate | ACS | 7681-38-1 | Major Supplier |

| Silica Gel | 230-400 mesh | 63231-67-4 | Major Supplier |

Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer, thermocouple, ice-water bath, addition funnel, condenser, standard glassware for workup and chromatography.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 100 mL three-neck flask equipped with a magnetic stir bar, a thermocouple, and a nitrogen inlet.

-

Reagent Charging: In the fume hood, carefully charge the flask with 2-bromo-3-methyl-5-(trifluoromethyl)pyridine (10.0 mmol, 2.56 g).

-

Acid Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add fuming sulfuric acid (20 mL) via an addition funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir until the starting material is fully dissolved.

-

NCS Addition: Once the solution is homogeneous and the temperature is stable at 0-5 °C, add N-Chlorosuccinimide (11.0 mmol, 1.47 g) portion-wise over 20 minutes.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in a large ice-water bath. Very slowly and carefully, quench the reaction by adding crushed ice to the flask. Caution: This is a highly exothermic process. Add ice gradually to maintain control of the temperature.

-

Neutralization: Continue adding ice and then slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is ~7-8. Ensure the mixture is well-stirred during neutralization.

-

Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product.

Data Summary and Characterization

The following table summarizes the key quantitative parameters for the protocol.

| Parameter | Value |

| Starting Material Moles | 10.0 mmol |

| NCS Equivalents | 1.1 eq |

| Reaction Temperature | 0 °C to RT |

| Reaction Time | 12-16 hours |

| Expected Product | 2-bromo-4-chloro-3-methyl-5-(trifluoromethyl)pyridine |

| Expected Yield | 75-85% |

| Appearance | White to off-white solid |

| Molecular Formula | C₇H₄BrClF₃N |

| Molecular Weight | 290.47 g/mol |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ ~8.5 (s, 1H, H-6).

-

¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the substituted pyridine ring.

-

MS (EI): m/z 291/289 [M⁺]. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

Workflow and Mechanism

Experimental Workflow Diagram

The overall experimental process can be visualized as a linear progression from setup to final analysis.

Caption: Mechanism of electrophilic aromatic chlorination.

The strong acid activates the NCS, generating a highly electrophilic chlorine species. The π-system of the pyridine ring attacks this electrophile, forming a resonance-stabilized carbocation known as a sigma complex. [4]A subsequent deprotonation step restores aromaticity, yielding the final chlorinated product.

Troubleshooting and Discussion

-

Low Conversion: If the reaction stalls, ensure the NCS used is of high purity and the fuming sulfuric acid is fresh. A slight increase in reaction temperature (e.g., to 40 °C) can be attempted, but may lead to side products.

-

Formation of Isomers: While the C4 position is favored, trace amounts of the C6-chloro isomer may form. Purification by column chromatography is typically sufficient to separate these isomers.

-

Workup Difficulties: The quenching and neutralization steps must be performed slowly and with efficient cooling to prevent uncontrolled exotherms. Vigorous stirring is essential during neutralization to avoid localized high pH, which could potentially degrade the product.

Conclusion

This application note provides a robust and reproducible protocol for the regioselective chlorination of 2-bromo-3-methyl-5-(trifluoromethyl)pyridine. By employing N-Chlorosuccinimide in a strong acidic medium, the challenging electrophilic substitution on this highly deactivated pyridine core is achieved in good yield. The methodology is scalable and utilizes common laboratory reagents, making it a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel chlorinated heterocyclic compounds.

References

- N-Chlorosuccinimide - Material Safety Data Sheet (MSDS). (n.d.).

- N-Chloro Succinimide CAS No 128-09-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.

- N-Chlorosuccinimide. (n.d.). Santa Cruz Biotechnology.

- N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No. (2016, May 19). Loba Chemie.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.

- N-CHLORO SUCCINIMIDE (FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals.

- EP0684943B1 - Chlorination process of pyridine derivatives. (n.d.). Google Patents.

- Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds. (n.d.). Benchchem.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). ChemRxiv.

-

Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

- CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. (n.d.). Google Patents.

- US4256894A - Preparation of chlorinated pyridines. (n.d.). Google Patents.

- CN102942518B - Chlorination synthesis method of pyridine derivatives. (n.d.). Google Patents.

-

Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. (2018, March 26). ACS Omega. Retrieved from [Link]

-

N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (2024, October 29). Bentham Science. Retrieved from [Link]

-

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, 97%, Thermo Scientific 1 g. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Re-evaluating pyridine's role in chlorination reaction. (2021, May 19). Chemistry World. Retrieved from [Link]

- Kinetic study on the reaction of N-chlorosuccinimide with benzyl phenyl ethers in aqueous acetic acid. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2012, February 21). Chemical Reviews. Retrieved from [Link]

- KR101652750B1 - Purification method of pyridine and pyridine derivatives. (2012, March 13). Google Patents.

- A focus on coordination chemistry at chlorine. (2023, March 28). PMC.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). PMC.

-

A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. (2015, September 1). Journal of the American Chemical Society. Retrieved from [Link]

-

Electrochemical Chlorination and Bromination of Electron-Deficient C-H Bonds in Quinones, Coumarins, Quinoxalines and 1,3-Diketones. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. jocpr.com [jocpr.com]

- 7. chemicalbull.com [chemicalbull.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 11. lobachemie.com [lobachemie.com]

- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

Converting 2-bromo-3-hydroxymethyl-5-(trifluoromethyl)pyridine to chloromethyl

Executive Summary

This Application Note details the conversion of 2-bromo-3-hydroxymethyl-5-(trifluoromethyl)pyridine (Substrate) to its corresponding chloromethyl derivative.

While standard chlorination protocols exist, this specific scaffold presents unique challenges due to the picolinic-like position of the hydroxymethyl group relative to the ring nitrogen and the electron-deficient nature of the pyridine ring.

-

Critical Insight: 3-(Chloromethyl)pyridines are prone to self-quaternization (intermolecular attack of the pyridine nitrogen on the alkyl chloride), leading to polymerization. Although the electron-withdrawing effects of the 2-bromo and 5-trifluoromethyl groups mitigate this nucleophilicity, the hydrochloride salt form is strictly required for isolation and long-term stability.

-

Recommended Method: Thionyl chloride (

) mediated deoxychlorination in anhydrous dichloromethane (DCM), followed by isolation of the hydrochloride salt.

Chemical Strategy & Mechanism

The transformation proceeds via an

Why Thionyl Chloride?

-

Efficiency: Generates gaseous byproducts (

, -

Salt Formation: The in-situ generation of

naturally protects the pyridine nitrogen, preventing self-alkylation during the reaction.

Why Not Appel Reaction (

-

While milder, the Appel reaction generates triphenylphosphine oxide (

), which is notoriously difficult to separate from polar pyridine salts without aqueous workup (which risks hydrolyzing the reactive benzyl chloride).

Reaction Scheme

Figure 1: Mechanistic pathway for the deoxychlorination.[1]

Detailed Protocol

Materials & Equipment

-

Substrate: 2-Bromo-3-hydroxymethyl-5-(trifluoromethyl)pyridine (Purity >97%).

-

Reagent: Thionyl Chloride (

), ReagentPlus grade. -

Solvent: Dichloromethane (DCM), Anhydrous (stabilized with amylene, not EtOH).

-

Glassware: Flame-dried 2-neck round-bottom flask (RBF), addition funnel, reflux condenser,

line.

Step-by-Step Procedure

Step 1: Setup and Solubilization

-

Equip a flame-dried RBF with a magnetic stir bar and a nitrogen inlet.

-

Add 1.0 equivalent of the alcohol substrate.

-

Add anhydrous DCM (Concentration: 0.2 M, e.g., 5 mL per 1 mmol of substrate).

-

Cool the solution to 0°C using an ice/water bath.

Step 2: Activation (Chlorination)

-

Add 1.5 to 2.0 equivalents of

dropwise over 10–15 minutes.-

Note: Gas evolution (

,

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

-

Stir at RT for 2–4 hours.

-

Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

-

TLC Tip: You must neutralize the aliquot (mini-workup with

) before spotting, otherwise the salt will streak. The chloride product usually runs significantly higher (less polar) than the alcohol.

-

Step 3: Completion (Optional Heating)

-

If the reaction is incomplete after 4 hours (due to the electron-deficient ring deactivating the alcohol), heat to mild reflux (40°C) for 1–2 hours.

-

Once complete, cool to RT.

Step 4: Isolation (The "Anhydrous Workup")

-

Critical: Do NOT perform an aqueous workup. Water will hydrolyze the product back to the alcohol or degrade the salt.

-

Concentrate the reaction mixture in vacuo (Rotary evaporator) to remove solvent and excess

. -

Co-evaporation: Re-dissolve the residue in dry Toluene or DCM and evaporate again (2x) to chase off residual

gas and -

Trituration: Add dry Diethyl Ether or n-Heptane to the oily residue.

-

Sonicate or stir vigorously. The product should precipitate as a white to off-white solid (Hydrochloride salt).

-

Filter the solid under nitrogen or decant the supernatant.

-

Dry under high vacuum.

Analytical Data & Validation

| Parameter | Expected Value/Observation | Notes |

| Appearance | White to pale yellow solid | Hygroscopic; store in desiccator. |

| 1H NMR (DMSO-d6) | Shifted downfield from alcohol precursor (~4.5 ppm). | |

| 1H NMR (Aromatic) | Distinct pyridine protons | Check for integration ratio to ensure salt formation. |

| Solubility | Soluble in DMSO, DMF, MeOH | Reacts slowly with MeOH (solvolysis). |

| Stability | >6 months at -20°C (solid) | Unstable as free base in solution. |

Handling & Safety (E-E-A-T)

-

Vesicant Hazard: Benzylic/Picolyl chlorides are potent alkylating agents. They can cause severe skin burns and are potential carcinogens. Double-glove and work in a fume hood.

-

Corrosive:

releases acid gases. Use a base trap (NaOH solution) for the vacuum pump exhaust. -

Storage: Store the HCl salt under Argon at -20°C. If the Free Base is absolutely required for the next step, generate it in situ by adding a non-nucleophilic base (e.g., DIPEA) directly to the next reaction mixture.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

References

-

Safety and Stability of Chloromethylpyridines

- General Chlorination Protocols (Thionyl Chloride)

-

Properties of Halogenated Pyridines

-

PubChem Compound Summary for CID 23394, 3-(Chloromethyl)pyridine hydrochloride. Link

-

- Schlosser, M., et al. (2003). Halogen/Metal Permutation on Pyridines. Journal of Organic Chemistry, 68(23), 9046-9053.

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-bromo-3-chloromethyl-5-(trifluoromethyl)pyridine

Executive Summary

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-bromo-3-chloromethyl-5-(trifluoromethyl)pyridine . This substrate presents a specific "bifunctional trap" for synthetic chemists:

-

The Target: The C(sp²)–Br bond at the 2-position is highly activated by the pyridine nitrogen and the 5-trifluoromethyl (

) group, facilitating rapid oxidative addition. -

The Hazard: The 3-chloromethyl group (a picolinic chloride) is highly susceptible to both nucleophilic attack (

hydrolysis/amination) and competing oxidative addition (though slower).

Successful coupling requires a protocol that accelerates the C–Br catalytic cycle while suppressing the degradation of the alkyl chloride handle. This note recommends an Anhydrous/Mild Base Protocol as the primary standard to ensure chemoselectivity.

Substrate Analysis & Mechanistic Strategy

The Electronic Landscape

The 5-

-

Effect on C2-Br: The bond is weakened, making oxidative addition of Pd(0) rapid, even with less active catalyst systems.

-

Effect on C3-CH₂Cl: The benzylic-type (picolinic) carbon is made more electrophilic. In the presence of aqueous bases (

) or nucleophilic solvents (alcohols), this group will rapidly hydrolyze to the alcohol or form an ether.

The Chemoselectivity Challenge

The primary failure mode is not the lack of coupling, but the loss of the chloromethyl functionality.

| Reaction Pathway | Mechanism | Trigger | Result |

| Path A (Desired) | Oxidative Addition at C(sp²)-Br | Pd(0) / Ligand | Desired Biaryl |

| Path B (Side) | Base / Nucleophile | Hydrolyzed Alcohol / Ether | |

| Path C (Side) | Oxidative Addition at C(sp³)-Cl | Pd(0) (Slow) | Unwanted Alkyl Coupling |

Strategic Solution: The "Anhydrous" Approach

To preserve the

Visualization: Reaction Logic & Workflow

The following diagram illustrates the decision logic for catalyst and condition selection based on the stability of the chloromethyl group.

Figure 1: Decision tree for selecting reaction conditions to maximize chemoselectivity.

Experimental Protocols

Protocol A: Anhydrous Chemoselective Coupling (Recommended)

Purpose: High-yield coupling while preserving the reactive chloromethyl handle.

Mechanism: Uses solubility-controlled basicity (heterogeneous base) to prevent

Materials:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Boronic Acid: 1.1 – 1.2 equiv

-

Catalyst:

(3–5 mol%)-

Why: The bidentate dppf ligand has a large bite angle, favoring reductive elimination, and is robust against pyridine poisoning [1].

-

-

Base: Anhydrous

(3.0 equiv) OR-

Note:

must be finely ground and dried.

-

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Procedure:

-

Setup: Oven-dry a 20 mL reaction vial or Schlenk flask containing a magnetic stir bar. Cool under argon/nitrogen flow.

-

Charging: Add the pyridine substrate (1.0 equiv), boronic acid (1.2 equiv), and finely ground anhydrous Base (3.0 equiv).

-

Catalyst Addition: Add

(5 mol%). Cap the vessel with a septum. -

Inerting: Evacuate and backfill with Argon three times.

-

Solvation: Inject anhydrous 1,4-Dioxane via syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours.

-

Checkpoint: Monitor by TLC/LCMS every 2 hours. Look for the disappearance of the bromide.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc.

-

Purification: Concentrate in vacuo. The chloromethyl group is silica-stable; purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Rapid Buchwald-Type Coupling (High Activity)

Purpose: For sterically hindered boronic acids or when the reaction must be completed in <1 hour to minimize degradation.

Materials:

-

Catalyst: XPhos Pd G2 (2 mol%) or

(1 mol%) + XPhos (2 mol%)-

Why: Dialkylbiaryl phosphines (Buchwald ligands) promote extremely fast oxidative addition, outcompeting side reactions [2].

-

-

Base:

(0.5 M aqueous solution) – Use with caution. -

Solvent: THF (0.2 M).

Step-by-Step Procedure:

-

Combine substrate, boronic acid, and XPhos Pd G2 in a vial.

-

Add THF and degas (sparge with Argon for 5 mins).

-

Add the degassed aqueous base solution.

-

Reaction: Heat vigorously at 60°C for 30–60 minutes.

-

Quench: Immediately dilute with

and wash with water to stop hydrolysis.

Optimization & Troubleshooting Data

The following table summarizes expected outcomes based on variable changes.

| Variable | Condition | Outcome on 2-Br-3-CH2Cl-5-CF3-Pyridine |

| Base | High Risk. Hydrolysis of | |

| Base | Moderate. Good coupling, but carbonate can occasionally displace chloride. | |

| Base | Optimal. Low solubility in dioxane limits nucleophilicity; preserves chloride. | |

| Ligand | Slow. May require higher temps (>100°C), leading to degradation. | |

| Ligand | dppf | Balanced. Good stability/activity balance for pyridines. |

| Ligand | XPhos / SPhos | Fast. Excellent for hindered partners; enables lower temps (40-60°C). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

BenchChem Application Notes. (2025). Suzuki Coupling of 2-Bromo-6-(bromomethyl)pyridine.[1] Link(Inferred from search context regarding halomethyl pyridine stability).

Sources

Application Note: Reacting 2-bromo-3-(chloromethyl)-5-(trifluoromethyl)pyridine with Amines

Executive Summary

The substrate 2-bromo-3-(chloromethyl)-5-(trifluoromethyl)pyridine (referred to herein as Compound 1 ) is a high-value bifunctional electrophile. Its utility lies in the orthogonal reactivity of its two halogenated sites: the highly reactive benzylic-like 3-chloromethyl group (kinetic SN2 site) and the electron-deficient 2-bromo position (thermodynamic SNAr site).

This guide details the chemoselective reaction of Compound 1 with amines. We present two distinct workflows:

-

Protocol A (Linear Functionalization): Selective SN2 displacement of the chloromethyl group using secondary amines or controlled conditions to generate functionalized pyridines.

-

Protocol B (Cyclization): A cascade SN2 / SNAr sequence with primary amines to synthesize 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines (7-azaindole derivatives), a privileged scaffold in kinase inhibitor discovery.

Chemical Profile & Reactivity Analysis

Electronic and Steric Landscape

Compound 1 presents a "race" between two electrophilic pathways. Understanding the electronic bias is critical for control.

-

The 5-CF3 Effect: The trifluoromethyl group at C5 is a strong electron-withdrawing group (EWG). It significantly lowers the LUMO energy of the pyridine ring, activating the C2-Br bond toward Nucleophilic Aromatic Substitution (SNAr).

-

The 3-Chloromethyl Effect: Despite the ring activation, the aliphatic C-Cl bond remains the kinetic hotspot. SN2 displacement at this position has a lower activation energy barrier than the SNAr displacement of the bromine, particularly at lower temperatures.

Reaction Pathways[1][2]

Figure 1: Divergent reactivity pathways based on amine class and thermal conditions.

Safety & Handling (CRITICAL)

Compound 1 belongs to a class of halomethyl pyridines , which are structural analogs to nitrogen mustards.

-

Vesicant Hazard: The 3-chloromethyl group is a potent alkylating agent. It can cause severe skin burns, blistering, and permanent eye damage.

-

Lachrymator: Vapors may be irritating to mucous membranes.

-

Handling Protocol:

-

Containment: All weighing and transfers must occur inside a certified fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Decontamination: Quench spills with a dilute solution of ammonia or 10% aqueous sodium thiosulfate to destroy the alkylating potential.

-

Protocol A: Chemoselective Mono-Alkylation (SN2)

Objective: To displace the aliphatic chloride without disturbing the aromatic bromide or inducing cyclization. This is ideal for linking the pyridine scaffold to other pharmacophores via secondary amines.

Reagents & Conditions

| Component | Recommendation | Rationale |

| Solvent | DCM or THF (Anhydrous) | Non-polar/aprotic solvents suppress SNAr, which is favored in polar aprotic solvents (DMSO/DMF). |

| Base | DIPEA (Hünig's Base) | Non-nucleophilic base scavenges HCl without competing for the electrophile. |

| Temperature | 0°C to 20°C | Low temperature ensures kinetic control (SN2 >> SNAr). |

| Stoichiometry | 1.0 eq Substrate : 1.1 eq Amine | Slight excess of amine ensures conversion; avoid large excess to prevent bis-alkylation. |

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask, dissolve Compound 1 (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add DIPEA (1.2 mmol) followed by the secondary amine (1.1 mmol) dropwise.

-

Note: If using a primary amine for linear synthesis, add the amine very slowly to avoid dimerization.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC/LCMS.

-

Target Mass: M+1 = [MW of Amine + 260 - 36 (Cl) + 1]. Look for retention of the Br isotope pattern (1:1 doublet).

-

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The product is usually less polar than the starting amine.

Protocol B: One-Pot Cyclization to 7-Azaindoles

Objective: To synthesize 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives. This cascade reaction involves an initial SN2 alkylation followed by an intramolecular SNAr cyclization.

Mechanism of Action

The reaction proceeds via the "Inter" species shown in Figure 1. The proximity of the pendant amine (after SN2) to the 2-bromo position creates a high effective molarity, facilitating the ring closure even though the 2-bromo position is moderately hindered.

Figure 2: Cascade synthesis workflow for 7-azaindole formation.

Reagents & Conditions

| Component | Recommendation | Rationale |

| Solvent | Acetonitrile (MeCN) or NMP | Polar aprotic solvents stabilize the Meisenheimer-like transition state of the SNAr step. |

| Base | K2CO3 or Cs2CO3 | Inorganic bases are preferred for the cyclization step to neutralize HBr and drive the equilibrium. |

| Temperature | 80°C (Reflux) | Heat is required to overcome the activation energy of the SNAr displacement of bromine. |

| Amine | Primary Amines (R-NH2) | Only primary amines can form the necessary secondary amine intermediate that allows for subsequent cyclization to the indole-like nitrogen. |

Step-by-Step Procedure

-

Setup: Charge a pressure vial or round-bottom flask with Compound 1 (1.0 mmol), K2CO3 (2.5 mmol), and the primary amine (1.2 mmol).

-

Solvent: Add MeCN (5 mL). If the amine is a hydrochloride salt, add an extra equivalent of base.

-

Reaction: Seal the vessel and heat to 80°C–90°C for 4–12 hours.

-

Monitoring: LCMS should show the disappearance of the intermediate (M+H of linear alkylation) and formation of the cyclized product (M-Br).

-

-

Workup: Cool to RT. Filter off the inorganic solids. Concentrate the filtrate.

-

Purification: 7-azaindoles are often crystalline. Trituration with cold ether or pentane often yields pure product. If not, use column chromatography (DCM/MeOH gradients).

Troubleshooting & Optimization

Common Failure Modes

| Observation | Diagnosis | Solution |

| Product is Linear (No Cyclization) | SNAr barrier too high. | Switch solvent to NMP or DMSO and increase temp to 120°C. Ensure base is strong enough (switch K2CO3 to Cs2CO3). |

| Bis-Alkylation (Dimerization) | Amine is too nucleophilic / Substrate excess. | Use excess amine (2-3 eq) or add substrate to the amine solution slowly. |

| Hydrolysis (-CH2OH formation) | Wet solvent / Hygroscopic base. | Use strictly anhydrous solvents. Store K2CO3 in a desiccator. |

Expert Tip: Catalysis

If the thermal cyclization (Protocol B) is sluggish—often observed with electron-deficient anilines—add a catalytic amount of CuI (10 mol%) and L-proline (20 mol%) . This promotes the intramolecular Ullmann-type coupling to close the ring under milder conditions.

References

-

Synthesis of 7-Azaindoles

- Reaction of 2-halo-3-halomethylpyridines with amines

-

Verbiscar, A. J. (1972). The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs. Institute of Drug Design.

- General 7-azaindole methodology

- Song, J. J., et al. (2002). "A Practical Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives." Journal of Organic Chemistry.

-

Reactivity of Halomethyl Pyridines

-

Related Palladium-Catalyzed Amination (Alternative Pathway)

- Amination of 2-bromo-5-(trifluoromethyl)

-

Kovtonyuk, V. N., et al. (2024). "Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination." Molecules.

(Note: While specific literature on the exact substrate 2-bromo-3-(chloromethyl)-5-(trifluoromethyl)pyridine is proprietary or sparse in open access, the protocols above are derived from established chemistries of the 2-halo-3-chloromethylpyridine scaffold class, specifically used in the synthesis of Murine Double Minute 2 (MDM2) inhibitors and various kinase inhibitors.)

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals utilizing 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine in their experimental workflows. As a highly functionalized intermediate, understanding its stability, particularly concerning moisture, is critical for achieving reproducible and successful synthetic outcomes. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered issues.

Core Issue: The Inherent Reactivity of the Chloromethyl Group

The primary stability concern for 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine does not lie with the robust pyridine ring or the stable trifluoromethyl group, but with the 3-chloromethyl group (-CH₂Cl) . This functional group behaves as a benzylic-like halide. Benzylic halides are known to be particularly reactive towards nucleophilic substitution, even with weak nucleophiles like water.[1][2][3] The carbon atom of the chloromethyl group is electrophilic and is readily attacked by water, leading to hydrolysis. This reaction proceeds via a nucleophilic substitution pathway (SN1 or SN2 mechanism) to replace the chloro substituent with a hydroxyl group.

This inherent reactivity means that improper handling or storage, even exposure to atmospheric moisture, can lead to the formation of a significant impurity, compromising the integrity of the starting material and affecting reaction yields and purity of the final product.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine when exposed to moisture?

A1: The principal degradation route is the hydrolysis of the chloromethyl group. Water acts as a nucleophile, attacking the benzylic-like carbon and displacing the chloride ion. This results in the conversion of the starting material to [2-Bromo-5-(trifluoromethyl)pyridin-3-yl]methanol. The strong electron-withdrawing nature of the trifluoromethyl group on the pyridine ring enhances the electrophilicity of the chloromethyl carbon, making it susceptible to this attack.[4]

dot

Caption: Hydrolysis degradation pathway of the target compound.

Q2: I'm seeing an unexpected, more polar spot on my TLC plate or a new peak in my LC-MS analysis. Could this be the degradation product?

A2: Yes, this is highly likely. The degradation product, [2-Bromo-5-(trifluoromethyl)pyridin-3-yl]methanol, contains a hydroxyl (-OH) group, which makes it significantly more polar than the parent chloromethyl compound. This increased polarity will result in a lower Rf value on a normal-phase TLC plate and a shorter retention time in a reverse-phase HPLC system compared to the starting material. Mass spectrometry would show a molecular ion corresponding to the hydrolyzed product.

| Compound | Molecular Formula | Molecular Weight | Key Feature | Expected Polarity |

| Starting Material | C₆H₃BrClF₃N | 260.44 | Chloromethyl group | Lower |

| Degradation Product | C₆H₄BrF₃NO | 242.00 | Hydroxymethyl group | Higher |

Q3: How can I rigorously prevent degradation during my experimental setup?

A3: Preventing degradation requires the strict exclusion of water. This involves adopting anhydrous techniques throughout your process.[5]

-

Glassware: All glassware must be thoroughly dried before use, either by flame-drying under vacuum or by oven-drying at >120°C for several hours and cooling under a stream of inert gas (nitrogen or argon).

-

Solvents: Use only anhydrous solvents with low water content (typically <50 ppm). Solvents should be freshly distilled from an appropriate drying agent or purchased in sealed bottles (e.g., AcroSeal™) and handled via syringe.

-

Atmosphere: Conduct all manipulations, including weighing and transferring the reagent, under a dry, inert atmosphere using a glovebox or Schlenk line techniques.

-

Reagents: Ensure other reagents in the reaction are also anhydrous, as they can be a source of moisture.

Q4: What are the definitive storage recommendations for this compound?

A4: To ensure long-term stability, 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine should be stored under a protective, dry atmosphere.[6]

-

Temperature: Store in a cool, dry place, ideally refrigerated at 2–8°C.[6]

-

Atmosphere: The vial should be backfilled with an inert gas like argon or nitrogen before sealing.

-

Container: Use a tightly sealed container with a robust cap and liner (e.g., a PTFE-lined cap) to prevent moisture ingress from the air.[7][8]

Q5: How can I quantitatively assess the purity of my sample if I suspect degradation?

A5: A quantitative assessment can be performed using chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which are standard methods for analyzing pyridine derivatives.[9][10][11]

-

GC-FID/MS: Gas chromatography is well-suited for volatile compounds like this. A Flame Ionization Detector (FID) can be used for quantification against a standard curve, while Mass Spectrometry (MS) can confirm the identity of the parent compound and the hydrolyzed product.[12]

-

HPLC-UV/MS: Reverse-phase HPLC with a UV detector is also an excellent method. The separation will be based on polarity, clearly resolving the parent compound from its more polar degradation product.

Experimental Protocols

Protocol 1: Recommended Handling Procedure for Moisture-Sensitive Reactions

-

Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel) overnight at 125°C. Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

-

Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.

-

Reagent Transfer: In an inert atmosphere glovebox, weigh the required amount of 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine into a dry vial. Dissolve it in a small amount of anhydrous solvent.

-

Addition: Transfer the reagent solution from the vial to the reaction flask using a dry syringe.

-

Reaction: Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler or a balloon filled with nitrogen/argon.

-

Work-up: When the reaction is complete, perform the aqueous work-up as quickly as possible. Use de-gassed, deionized water if necessary to minimize exposure to dissolved oxygen, though the primary concern here is moisture during the reaction itself.

Protocol 2: Analytical Workflow for Stability Assessment via HPLC

This protocol provides a starting point for method development to assess the purity of the compound.

-

Standard Preparation:

-

Accurately prepare a stock solution of 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine at 1 mg/mL in acetonitrile.

-

Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve a known quantity of the sample to be tested in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject a solvent blank (acetonitrile) to establish a baseline.

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the sample preparation.

-

Identify the peak for the parent compound based on retention time. Any significant earlier-eluting peak may correspond to the hydrolyzed product.

-

Quantify the amount of the parent compound using the calibration curve. Purity can be expressed as a percentage of the total peak area.

-

dot

Caption: Recommended workflow for stability assessment via HPLC.

References

-

Microbial degradation of polyfluorinated xenobiotics. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. (2014, August 7). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Pyridine Safety Data Sheet. (n.d.). Washington State University. Retrieved February 14, 2026, from [Link]

-

Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved February 14, 2026, from [Link]

-

Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023, March 16). YouTube. Retrieved February 14, 2026, from [Link]

-

Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? (2018, March 4). Quora. Retrieved February 14, 2026, from [Link]

-

Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 14, 2026, from [Link]

-

Pyridine (Method PV2295). (n.d.). OSHA. Retrieved February 14, 2026, from [Link]

-

HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved February 14, 2026, from [Link]

-

Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine CAS#: 75806-84-7 [m.chemicalbook.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. helixchrom.com [helixchrom.com]

- 12. osha.gov [osha.gov]

Technical Support Center: Optimal Storage and Handling of Moisture-Sensitive Chloromethyl Pyridines

Welcome to the Technical Support Center for chloromethyl pyridine reagents. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of these critical building blocks. Chloromethyl pyridines are highly reactive and hygroscopic, making proper storage and handling paramount to experimental success. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

The Criticality of a Controlled Environment

Chloromethyl pyridines and their hydrochloride salts are foundational reagents in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Their utility is derived from the reactive chloromethyl group, which is susceptible to nucleophilic attack. However, this reactivity also makes them prone to degradation, primarily through hydrolysis. Exposure to atmospheric moisture can lead to the formation of hydroxymethyl pyridines and other impurities, compromising the purity of the reagent and potentially leading to failed reactions or the formation of unintended byproducts.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise from improper storage or handling of chloromethyl pyridines.

Issue 1: Decreased Reactivity or Low Yield in Subsequent Reactions

-

Question: My reaction yield has significantly decreased, or the reaction has failed to go to completion. I suspect an issue with my chloromethyl pyridine reagent. What could be the cause?

-

Answer:

-

Probable Cause: The most likely culprit is the degradation of the chloromethyl pyridine due to moisture absorption.[2][4] The chloromethyl group is susceptible to hydrolysis, converting it to the less reactive hydroxymethyl pyridine. This reduces the concentration of the active starting material in your reagent bottle.

-

Troubleshooting Steps:

-

Visual Inspection: Carefully inspect the reagent. Has the solid become clumpy, or has the liquid turned cloudy?[5] These can be signs of moisture absorption.[2][3]

-

Headspace Analysis: If you have access to Gas Chromatography-Mass Spectrometry (GC-MS), a simple headspace analysis of a warmed sample can reveal the presence of volatile impurities or degradation products.

-

Quality Control (QC) Check: Perform a quick QC check to assess the purity of your reagent. A simple proton NMR (¹H NMR) in a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆) can be very informative. Compare the integration of the chloromethyl protons (typically a singlet around 4.5-4.8 ppm) to any new peaks that may have appeared, such as those corresponding to the hydroxymethyl group (around 4.3-4.6 ppm) and water.

-

-

Solution:

-

Issue 2: Inconsistent Results Between Different Aliquots from the Same Bottle

-

Question: I am getting variable results in my experiments, even though I am using the same bottle of chloromethyl pyridine. Why is this happening?

-

Answer:

-

Probable Cause: This issue often points to repeated exposure of the bulk reagent to the atmosphere. Each time the bottle is opened, a small amount of moist air is introduced, leading to localized degradation at the surface of the reagent. Subsequent aliquots will therefore have varying concentrations of the active compound.

-

Troubleshooting Steps:

-

Review Handling Technique: Are you using proper techniques for handling air- and moisture-sensitive reagents?[9][10] Are you quickly removing the required amount and immediately sealing the container?

-

Check the Seal: Is the bottle's cap providing a tight seal? Over time, the septum in a Sure/Seal™ bottle can deteriorate after multiple punctures.[10][11]

-

-

Solution:

-

Aliquoting: Upon receiving a new bottle, it is best practice to aliquot the reagent into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).[12] This minimizes the number of times the main stock is exposed to the atmosphere.

-

Proper Dispensing: For liquid reagents, use a dry syringe or cannula to transfer the required amount through a septum, while maintaining a positive pressure of inert gas.[9]

-

-

Frequently Asked Questions (FAQs)

Storage and Handling

-

Q1: What are the ideal storage conditions for chloromethyl pyridines?

-

A1: Chloromethyl pyridines should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][13] The storage container should be tightly sealed to prevent moisture ingress.[14] For long-term storage, it is highly recommended to store the reagent under an inert atmosphere of nitrogen or argon.[6][7][8] Some suppliers recommend refrigeration (2-8°C).[6]

-

-